molecular formula C13H19BrO B14246677 4-(3-Bromopropyl)-2-tert-butylphenol CAS No. 402712-53-2

4-(3-Bromopropyl)-2-tert-butylphenol

Cat. No.: B14246677
CAS No.: 402712-53-2
M. Wt: 271.19 g/mol
InChI Key: DJENZYYPACSHDG-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)-2-tert-butylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromopropyl group attached to the phenol ring, along with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropyl)-2-tert-butylphenol typically involves the bromination of 4-propyl-2-tert-butylphenol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopropyl)-2-tert-butylphenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding propyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and alkoxy derivatives.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: The major product is 4-propyl-2-tert-butylphenol.

Scientific Research Applications

4-(3-Bromopropyl)-2-tert-butylphenol has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is employed in the preparation of polymers and other materials with specific properties.

    Biological Studies: The compound is used in the study of enzyme inhibition and other biochemical processes.

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)-2-tert-butylphenol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The phenol group can undergo oxidation or reduction, affecting the compound’s reactivity and interactions with other molecules. These reactions can influence biological pathways and enzyme activities, making the compound useful in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloropropyl)-2-tert-butylphenol: Similar structure but with a chlorine atom instead of bromine.

    4-(3-Iodopropyl)-2-tert-butylphenol: Similar structure but with an iodine atom instead of bromine.

    4-(3-Methylpropyl)-2-tert-butylphenol: Similar structure but with a methyl group instead of bromine.

Uniqueness

4-(3-Bromopropyl)-2-tert-butylphenol is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom’s size and electronegativity influence the compound’s behavior in chemical reactions, making it distinct from its chloro, iodo, and methyl analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

402712-53-2

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

4-(3-bromopropyl)-2-tert-butylphenol

InChI

InChI=1S/C13H19BrO/c1-13(2,3)11-9-10(5-4-8-14)6-7-12(11)15/h6-7,9,15H,4-5,8H2,1-3H3

InChI Key

DJENZYYPACSHDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)CCCBr)O

Origin of Product

United States

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